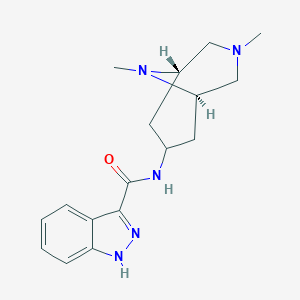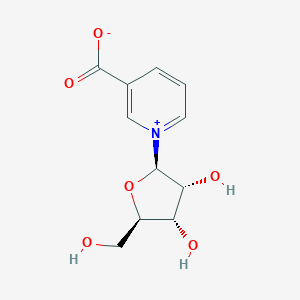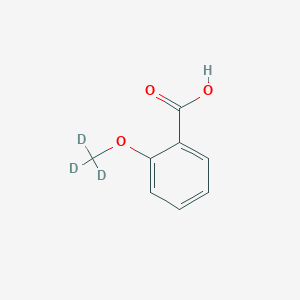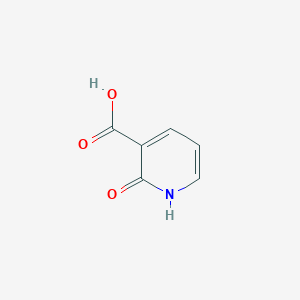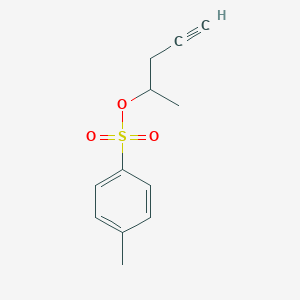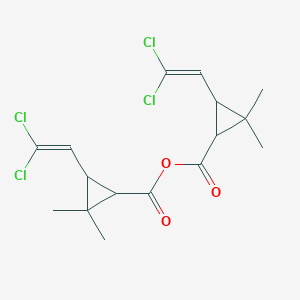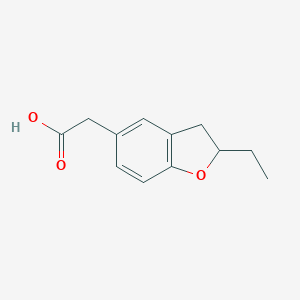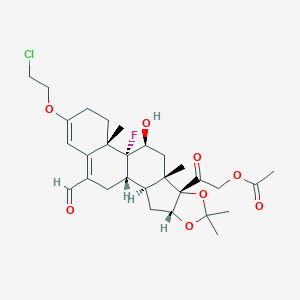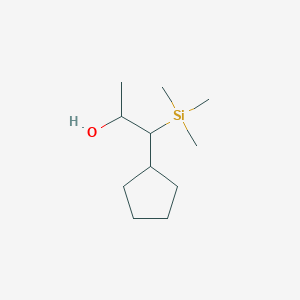
1-Cyclopentyl-1-trimethylsilylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-1-trimethylsilylpropan-2-ol, also known as CPTP, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a chiral alcohol that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. It has been shown to enhance the enantioselectivity of certain reactions, making it a useful tool in organic chemistry.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol in living organisms. However, studies have shown that it is relatively non-toxic and has low levels of toxicity in various cell lines. Further research is needed to fully understand the effects of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopentyl-1-trimethylsilylpropan-2-ol has several advantages as a chiral building block in organic chemistry. It is relatively easy to synthesize and has high levels of enantioselectivity. However, 1-Cyclopentyl-1-trimethylsilylpropan-2-ol is a relatively expensive compound, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-Cyclopentyl-1-trimethylsilylpropan-2-ol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol in the synthesis of new pharmaceuticals and biologically active molecules. Further research is also needed to fully understand the biochemical and physiological effects of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol in living organisms.
Méthodes De Synthèse
1-Cyclopentyl-1-trimethylsilylpropan-2-ol can be synthesized using various methods, including the asymmetric synthesis method, which involves the use of chiral auxiliaries. Another method involves the use of Grignard reagents, which react with trimethylsilyl chloride to form 1-Cyclopentyl-1-trimethylsilylpropan-2-ol. The synthesis of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Applications De Recherche Scientifique
1-Cyclopentyl-1-trimethylsilylpropan-2-ol has been used in various scientific research studies due to its unique properties. It has been used as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. 1-Cyclopentyl-1-trimethylsilylpropan-2-ol has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and other chemical reactions.
Propriétés
Numéro CAS |
157724-04-4 |
|---|---|
Nom du produit |
1-Cyclopentyl-1-trimethylsilylpropan-2-ol |
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
1-cyclopentyl-1-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C11H24OSi/c1-9(12)11(13(2,3)4)10-7-5-6-8-10/h9-12H,5-8H2,1-4H3 |
Clé InChI |
TZPHPAOUFQSCQV-UHFFFAOYSA-N |
SMILES |
CC(C(C1CCCC1)[Si](C)(C)C)O |
SMILES canonique |
CC(C(C1CCCC1)[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



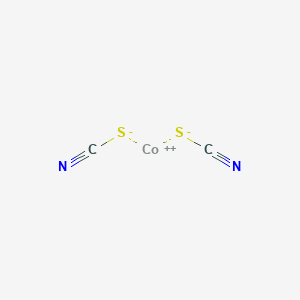
![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
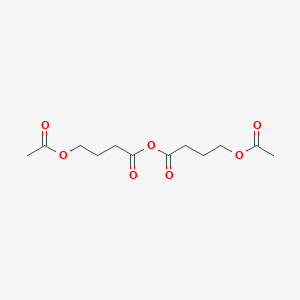
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
